1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea
Description
This compound is a urea derivative featuring a triazolodiazepine core ([1,2,4]triazolo[4,3-a]azepine) fused with a seven-membered azepine ring. The structure includes a 2-methoxy-5-methylphenyl group and an m-tolyl (meta-methylphenyl) substituent, which contribute to its stereoelectronic properties. Urea derivatives are often explored for their biological activity, particularly as kinase inhibitors or GPCR modulators due to their hydrogen-bonding capacity and conformational flexibility .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-17-8-7-9-19(14-17)25-24(30)29(20-15-18(2)11-12-21(20)31-3)16-23-27-26-22-10-5-4-6-13-28(22)23/h7-9,11-12,14-15H,4-6,10,13,16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUCKUYTRROPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea is a complex organic molecule with potential biological applications. Its structure suggests possible interactions with biological targets due to the presence of multiple functional groups. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.49 g/mol. The IUPAC name provides insight into its structural components, which include a methoxy group, a triazole ring, and a urea moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.49 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of similar compounds in the triazole series. For instance, compounds with structural similarities have shown significant efficacy in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance anticonvulsant activity. The presence of electron-donating groups like methyl at specific positions on the phenyl rings has been correlated with increased activity .
Antitumor Activity
The compound's potential as an anticancer agent has also been explored. Research on related urea derivatives indicates that such compounds can inhibit cancer cell proliferation effectively. For example, certain derivatives demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin against various cancer cell lines . The incorporation of specific substituents on the phenyl and urea moieties can significantly influence their cytotoxic effects.
Antimicrobial Activity
Compounds similar to this urea derivative have been screened for antimicrobial properties. Studies have reported varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions exhibited enhanced antibacterial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anticonvulsant Screening : A study evaluated several triazole-containing compounds in a mouse model for their anticonvulsant activity. The compound exhibited a median effective dose (ED50) comparable to leading anticonvulsants.
- Cancer Cell Line Testing : In vitro studies on A549 lung adenocarcinoma and NIH/3T3 mouse embryoblast cell lines showed that certain modifications in the urea structure led to enhanced selectivity and potency against cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several analogs, differing in substituent positions, halogenation, and heterocyclic systems. Key comparisons include:
1-(3-Chloro-4-Methoxyphenyl)-3-(3-Methylphenyl)-1-(Triazolodiazepin-3-ylmethyl)Urea ()
- Differences : A chloro substituent at the 3-position and methoxy at the 4-position on the phenyl ring vs. the target’s 2-methoxy-5-methylphenyl group.
- Implications : The electron-withdrawing chlorine may enhance binding affinity to hydrophobic pockets but could reduce solubility. The shifted methoxy group alters steric interactions .
3-(2-Methoxyphenyl)-1-(4-Methylphenyl)-1-(Triazolodiazepin-3-ylmethyl)Urea (CAS 887468-34-0; )
- Differences : The m-tolyl group is replaced with a p-tolyl (para-methylphenyl), and the methoxy is at the 2-position on the phenyl ring.
- Implications : Para-substitution may improve metabolic stability compared to meta-substitution, but positional changes could affect target engagement .
1-(5-Chloro-2-Methoxyphenyl)-3-(Triazolodiazepin-3-ylmethyl)Urea Derivatives ()
- Differences : Incorporates a trifluoromethylphenyl group and a 5-oxo-triazoline ring.
Simpler Urea-Triazole Derivatives (e.g., 1-(2-Methoxy-5-Methylphenyl)-3-(4H-1,2,4-Triazol-4-yl)Urea; )
- Differences : Lacks the azepine ring, reducing molecular complexity and rigidity.
- Implications : Simplified structures often exhibit lower potency but improved synthetic accessibility .
Data Table: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- Synthetic Strategies : highlights the use of multi-component reactions for triazine-urea hybrids, suggesting that similar methods could optimize the target compound’s synthesis .
- Substituent Effects : Chloro and trifluoromethyl groups () improve target affinity but may require formulation adjustments to mitigate solubility issues.
- Triazolodiazepine vs. Triazole : The azepine ring in the target compound likely enhances conformational flexibility, critical for binding to dynamic enzyme pockets .
Q & A
Q. What are the key steps and challenges in synthesizing this urea derivative?
The synthesis involves multi-step routes, including:
- Formation of the triazolo-azepine core : Cyclization reactions under controlled temperatures (e.g., 60–80°C) using catalysts like triethylamine in solvents such as DMF or acetonitrile .
- Urea bond formation : Reaction of isocyanate intermediates with substituted anilines, optimized via coupling agents like EDCI/HOBt to enhance yields . Challenges include steric hindrance from the triazolo-azepine ring and regioselectivity in functional group coupling.
Q. Which spectroscopic methods are critical for structural validation?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy and methylphenyl groups) and urea linkage integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 425.1618 vs. calculated 425.917) and fragmentation patterns .
- X-ray Crystallography : Resolves conformational flexibility of the tetrahydro-azepine ring and spatial arrangement of substituents .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies impurities (<1% threshold for pharmacological studies) .
- Melting Point Analysis : Consistency with literature values (e.g., 145–148°C) indicates crystallinity and purity .
Advanced Research Questions
Q. What experimental design principles optimize synthesis yield and scalability?
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, solvent ratio, catalyst loading) using response surface methodology to maximize yield (e.g., 78% → 92%) .
- Flow Chemistry : Continuous-flow systems improve reaction control for exothermic steps (e.g., triazole ring formation) and reduce batch variability .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Analog Synthesis : Systematic variation of substituents (e.g., replacing m-tolyl with fluorophenyl or thiophene) to assess bioactivity shifts .
- Biological Assays : Kinase inhibition profiling (IC values) and receptor binding assays (e.g., SPR or radioligand displacement) quantify substituent effects . Example SAR Table:
| Substituent Modification | Bioactivity (IC, nM) | Target Selectivity |
|---|---|---|
| m-Tolyl (Parent) | 12.3 ± 1.2 | Kinase X |
| 4-Fluorophenyl | 8.7 ± 0.9 | Kinase X/Y |
| Thiophene-2-yl | 25.4 ± 2.1 | Kinase Z |
Q. How can computational methods elucidate the mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets (e.g., kinase ATP-binding pockets) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes (RMSD <2 Å over 100 ns trajectories) .
- QSAR Modeling : Machine learning (e.g., Random Forest) correlates electronic parameters (HOMO-LUMO gaps) with activity .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate kinase inhibition using biochemical (e.g., ADP-Glo) and cellular (e.g., proliferation) assays to rule out assay-specific artifacts .
- Metabolic Stability Testing : LC-MS/MS quantifies compound degradation in microsomal preparations to explain variability in vivo .
Methodological Considerations
Q. What strategies improve compound stability in formulation studies?
- pH Stability Profiling : Buffered solutions (pH 1–10) monitored via UV-Vis spectroscopy identify degradation hotspots (e.g., urea hydrolysis at pH <3) .
- Lyophilization : Cryoprotectants (trehalose) enhance shelf-life by reducing hydrolysis in aqueous environments .
Q. Which in vitro models are suitable for pharmacokinetic profiling?
- Caco-2 Permeability : Predicts intestinal absorption (P >1 × 10 cm/s indicates high bioavailability) .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., P450-Glo) assess metabolic interactions (IC >10 μM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
